(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}PROPYLIDENE)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, an indole ring, and a pyrazolone ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}PROPYLIDENE)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and indole intermediates, followed by their coupling through various condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize efficiency and minimize costs. Advanced purification techniques, such as crystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}PROPYLIDENE)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}PROPYLIDENE)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high
Properties
Molecular Formula |
C30H27N5OS |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C30H27N5OS/c1-3-23(31-18-17-21-19(2)32-24-14-8-7-13-22(21)24)27-28(20-11-5-4-6-12-20)34-35(29(27)36)30-33-25-15-9-10-16-26(25)37-30/h4-16,32,34H,3,17-18H2,1-2H3 |
InChI Key |
HEHJHVCGMUAOEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCC1=C(NC2=CC=CC=C21)C)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origin of Product |
United States |
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